molecular formula C9H9BrO2 B6253033 2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one CAS No. 1154740-59-6

2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one

Cat. No.: B6253033
CAS No.: 1154740-59-6
M. Wt: 229.1
InChI Key:
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Description

2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO2 It is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one involves the bromination of 1-(2-hydroxy-6-methylphenyl)ethan-1-one. The reaction typically proceeds as follows:

    Starting Material: 1-(2-hydroxy-6-methylphenyl)ethan-1-one.

    Reagent: Bromine (Br2).

    Solvent: Acetic acid or dichloromethane.

    Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

The reaction mechanism involves the electrophilic addition of bromine to the alpha position of the carbonyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of 2-azido-1-(2-hydroxy-6-methylphenyl)ethan-1-one or 2-amino-1-(2-hydroxy-6-methylphenyl)ethan-1-one.

    Oxidation: Formation of this compound.

    Reduction: Formation of 2-bromo-1-(2-hydroxy-6-methylphenyl)ethanol.

Scientific Research Applications

2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features that can be modified to enhance biological activity.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Material Science:

Mechanism of Action

The mechanism by which 2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access. The bromine atom and hydroxy group can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-(4-hydroxyphenyl)ethan-1-one: Similar structure but with the hydroxy group in the para position.

    2-bromo-1-(2-hydroxyphenyl)ethan-1-one: Lacks the methyl group on the phenyl ring.

    2-bromo-1-(2-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a hydroxy group.

Uniqueness

2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

1154740-59-6

Molecular Formula

C9H9BrO2

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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